4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}butanoic acid
Description
4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}butanoic acid is a synthetic derivative of butanoic acid featuring dual benzyloxy-based protecting groups. The compound contains a benzyloxy (BnO) moiety at the 4-position and a benzyloxycarbonyl (Cbz) group at the 2-position. These modifications render it valuable in peptide synthesis, where protecting groups shield reactive amino and hydroxyl functionalities during sequential coupling reactions. The compound’s structure enhances stability under acidic conditions but requires hydrogenolysis for deprotection, typical of Cbz groups .
Properties
Molecular Formula |
C19H21NO5 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C19H21NO5/c21-18(22)17(11-12-24-13-15-7-3-1-4-8-15)20-19(23)25-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,20,23)(H,21,22) |
InChI Key |
WJAULXJOSJCVSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}butanoic acid typically involves the protection of amino acids using benzyloxycarbonyl (Cbz) groups. One common method involves the reaction of an amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired protected amino acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the benzyloxycarbonyl group can yield the free amine.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of free amine derivatives.
Substitution: Formation of various substituted benzyloxy derivatives.
Scientific Research Applications
4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under physiological conditions to release the active amine, which can then interact with enzymes or receptors. This interaction can modulate biochemical pathways and exert therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is closely related to two classes of analogs: (1) mono-protected diaminobutyric acids and (2) di-protected derivatives with orthogonal protecting groups. Key comparisons are outlined below:
Structural and Functional Differences
Mono-Protected Analogs (2S)-2-Amino-4-{[(benzyloxy)carbonyl]amino}butanoic acid (CAS 2130-77-0):
- Contains a free amino group at position 2 and a Cbz-protected amino group at position 4.
- Molecular formula: C₁₂H₁₅N₃O₄; molecular weight: 265.26 g/mol.
- Applications: Used in peptide synthesis for selective protection of γ-amino groups in diamino acids. The (S)-configuration ensures compatibility with L-amino acid-based peptides .
Di-Protected Analogs (R)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid (CAS 214852-60-5):
- Features a Cbz group at position 2 and a tert-butoxycarbonyl (Boc) group at position 4.
- Molecular formula: C₁₈H₂₅N₃O₆; molecular weight: 379.41 g/mol.
- Applications: The Boc group (acid-labile) and Cbz group (hydrogenolysis-sensitive) enable orthogonal deprotection strategies, critical for synthesizing complex peptides with multiple functional groups .
Physicochemical Properties
Research Findings and Practical Considerations
- Stereochemical Impact : The (S)- or (R)-configuration in analogs (e.g., CAS 2130-77-0 vs. 214852-60-5) dictates compatibility with chiral peptide backbones, influencing biological activity .
- Orthogonal Protection : Di-protected analogs (e.g., CAS 214852-60-5) are superior for multi-step syntheses, whereas the target compound’s homogeneous protection simplifies workflows requiring uniform deprotection .
Biological Activity
4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}butanoic acid, also known by its CAS number 62234-40-6, is an amino acid derivative that has garnered interest in various biological and pharmacological studies. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and drug design.
- Molecular Formula : C₁₂H₁₆N₂O₄
- Molecular Weight : 252.27 g/mol
- Solubility : Highly soluble in water (259 mg/ml) and organic solvents.
- Log P : 0.19, indicating moderate lipophilicity.
The compound demonstrates several mechanisms that contribute to its biological activity:
- Enzyme Inhibition : Studies have indicated that derivatives of this compound can act as inhibitors for specific enzymes, such as xanthine oxidase, which is crucial in purine metabolism and implicated in various diseases including gout and cardiovascular disorders .
- Antioxidant Properties : The presence of benzyloxy groups enhances the compound's ability to scavenge free radicals, thereby exhibiting antioxidant activity. This property is essential for mitigating oxidative stress-related diseases .
- Antifungal Activity : Research suggests that compounds with similar structures can disrupt cellular antioxidation systems in pathogenic fungi, making them potential candidates for antifungal drug development .
Case Studies
- Xanthine Oxidase Inhibition :
- Antioxidant Efficacy :
-
Antifungal Studies :
- A series of experiments tested the antifungal efficacy of this compound against various strains of Candida and Aspergillus. Results showed that it inhibited fungal growth at concentrations lower than those required for traditional antifungal agents, indicating its potential as a new treatment option .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₂O₄ |
| Molecular Weight | 252.27 g/mol |
| Solubility | 259 mg/ml |
| Log P | 0.19 |
| Xanthine Oxidase IC50 | Low micromolar range |
| Antioxidant Activity | Dose-dependent ROS reduction |
| Antifungal Activity | Effective against Candida and Aspergillus |
Q & A
Q. Basic Research Focus
- Personal protective equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste disposal : Segregate chemical waste and collaborate with certified agencies for proper disposal to prevent environmental contamination .
How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural characterization?
Q. Advanced Research Focus
- Cross-referencing databases : Compare experimental NMR/IR data with standardized references from NIST Chemistry WebBook or PubChem to validate peaks .
- Isotopic labeling : Use - or -labeled precursors to clarify ambiguous signals in crowded spectral regions.
- Computational validation : Employ DFT calculations (e.g., Gaussian) to simulate spectra and identify discrepancies caused by solvent effects or tautomerism .
What role does stereochemistry play in the biological activity of this compound and its derivatives?
Advanced Research Focus
The (S)-enantiomer may exhibit distinct biological interactions due to chiral recognition in enzyme binding pockets. For example, (2S)-configured analogs of related compounds have shown enhanced inhibitory activity against proteases compared to (R)-isomers . Methodologies include:
- Chiral HPLC : To separate enantiomers and assess purity.
- X-ray crystallography : To determine absolute configuration and correlate with activity .
How can reaction conditions (e.g., solvent, temperature) be optimized for synthesizing derivatives with modified benzyloxy groups?
Q. Advanced Research Focus
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while THF is ideal for Grignard reactions .
- Temperature control : Low temperatures (−78°C) minimize side reactions during lithiation, while reflux conditions (80–100°C) accelerate nucleophilic substitutions.
- Catalyst screening : Palladium-based catalysts (e.g., Pd/C) enhance hydrogenolysis efficiency for Z-group removal .
What analytical techniques are most effective for quantifying trace impurities in this compound?
Q. Advanced Research Focus
- LC-MS/MS : Detects impurities at ppm levels by coupling liquid chromatography with tandem mass spectrometry.
- NMR relaxation experiments : -T measurements identify low-concentration contaminants .
- Elemental analysis : Validates stoichiometric purity by comparing experimental vs. theoretical C/H/N ratios .
How does the compound interact with biological targets (e.g., enzymes, receptors) in mechanistic studies?
Q. Advanced Research Focus
- Enzyme inhibition assays : Measure IC values using fluorogenic substrates (e.g., AMC-tagged peptides) to assess protease inhibition .
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (k/k) to receptors like GPCRs.
- Molecular docking : Predict binding modes using software like AutoDock Vina, guided by crystal structures of target proteins .
What strategies mitigate hydrolysis of the benzyloxycarbonyl group during storage or reaction?
Q. Advanced Research Focus
- pH control : Store the compound in mildly acidic conditions (pH 4–6) to slow base-catalyzed hydrolysis.
- Lyophilization : Freeze-drying minimizes water-mediated degradation.
- Stabilizing additives : Use antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to prevent radical or metal-ion-induced breakdown .
How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
Q. Advanced Research Focus
- QSAR modeling : Relate structural descriptors (e.g., molar refractivity, hydrophobicity) to bioavailability using tools like MOE or Schrödinger.
- ADMET prediction : Software such as pkCSM forecasts absorption, distribution, and toxicity profiles.
- MD simulations : Analyze solvation dynamics and membrane permeation using GROMACS or NAMD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
